molecular formula C7H7NO6S B101054 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid CAS No. 18690-42-1

2-Hydroxy-5-nitro-alpha-toluenesulfonic acid

Cat. No. B101054
CAS RN: 18690-42-1
M. Wt: 233.2 g/mol
InChI Key: VZGUELDCIMLXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-nitro-alpha-toluenesulfonic acid (HNAT) is a chemical compound that has been used extensively in scientific research. It is a derivative of toluene and is commonly used as a reagent in organic synthesis. HNAT has also been studied for its potential pharmacological properties, particularly its anti-inflammatory and anti-tumor effects.

Mechanism Of Action

The mechanism of action of 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer development. 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses and cell growth.

Biochemical And Physiological Effects

2-Hydroxy-5-nitro-alpha-toluenesulfonic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify, making it a cost-effective reagent for organic synthesis and biochemical assays. However, one limitation of using 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, and caution should be taken when handling and disposing of the compound.

Future Directions

There are several future directions for research on 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the optimal dosage and delivery method for 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid, as well as its efficacy in different types of cancer. Another area of interest is the development of 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid derivatives with improved pharmacological properties. Finally, more research is needed to fully understand the mechanism of action of 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid and its effects on different cell types and signaling pathways.

Synthesis Methods

2-Hydroxy-5-nitro-alpha-toluenesulfonic acid can be synthesized through the nitration of alpha-toluenesulfonic acid. The reaction is carried out in the presence of sulfuric acid and nitric acid, and the product is purified through recrystallization. The yield of 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid can be improved through the use of a catalyst, such as copper sulfate or zinc sulfate.

Scientific Research Applications

2-Hydroxy-5-nitro-alpha-toluenesulfonic acid has been used in a variety of scientific research applications, including organic synthesis, drug development, and biochemical assays. It has been shown to have anti-inflammatory and anti-tumor effects, and has been studied as a potential treatment for cancer and other diseases.

properties

CAS RN

18690-42-1

Product Name

2-Hydroxy-5-nitro-alpha-toluenesulfonic acid

Molecular Formula

C7H7NO6S

Molecular Weight

233.2 g/mol

IUPAC Name

(2-hydroxy-5-nitrophenyl)methanesulfonic acid

InChI

InChI=1S/C7H7NO6S/c9-7-2-1-6(8(10)11)3-5(7)4-15(12,13)14/h1-3,9H,4H2,(H,12,13,14)

InChI Key

VZGUELDCIMLXIM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CS(=O)(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CS(=O)(=O)O)O

Other CAS RN

18690-42-1

synonyms

2-HNATS
2-hydroxy-5-nitro-alpha-toluenesulfonic acid
2-hydroxy-5-nitro-alpha-toluenesulfonic acid sodium salt
2-hydroxy-5-nitrobenzylsulfonic acid
2-hydroxy-5-nitrobenzylsulfonic acid monohydrate
sodium 2-hydroxy-5-nitro-alpha-toluenesulfonate

Origin of Product

United States

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